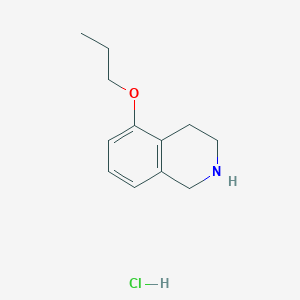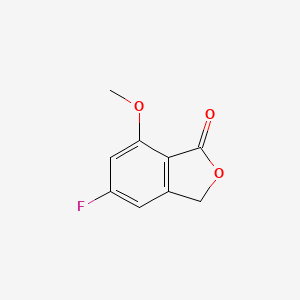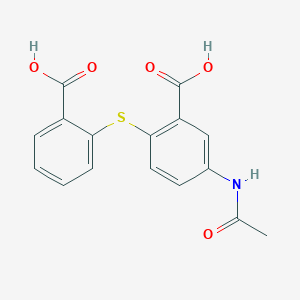
1-ethyl-1H-indol-5-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1H-indol-5-ylboronic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis. The compound has the molecular formula C10H12BNO2 and a molecular weight of 189.02 g/mol .
Métodos De Preparación
The synthesis of 1-ethyl-1H-indol-5-ylboronic acid can be achieved through several methods. One common approach involves the borylation of indole derivatives. This can be done using transition-metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling reaction, where an indole derivative is coupled with a boronic acid or boronate ester in the presence of a palladium catalyst . Another method involves the direct borylation of indoles using boron reagents under specific conditions .
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters and minimize human error.
Análisis De Reacciones Químicas
1-Ethyl-1H-indol-5-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols or amines.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other groups through nucleophilic or electrophilic substitution mechanisms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Ethyl-1H-indol-5-ylboronic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Indole derivatives, including this compound, are explored for their potential use in drug development.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1-ethyl-1H-indol-5-ylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparación Con Compuestos Similares
1-Ethyl-1H-indol-5-ylboronic acid can be compared with other indole derivatives, such as:
1H-Indol-5-ylboronic acid: Similar in structure but lacks the ethyl group, which may affect its reactivity and biological activity.
Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups and biological roles.
5-Fluoro-1H-indole-2-carboxylic acid: Contains a fluorine atom and a carboxylic acid group, leading to different chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12BNO2 |
|---|---|
Peso molecular |
189.02 g/mol |
Nombre IUPAC |
(1-ethylindol-5-yl)boronic acid |
InChI |
InChI=1S/C10H12BNO2/c1-2-12-6-5-8-7-9(11(13)14)3-4-10(8)12/h3-7,13-14H,2H2,1H3 |
Clave InChI |
HWOYREMZHFBZKQ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)N(C=C2)CC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(3-Isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-piperidin-4-ylamine](/img/structure/B13930869.png)


![5-(4-Morpholinobenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930876.png)
![6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine]](/img/structure/B13930879.png)






